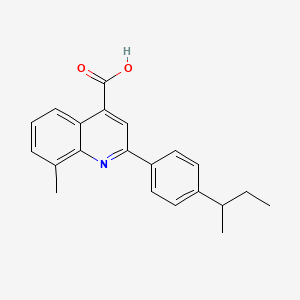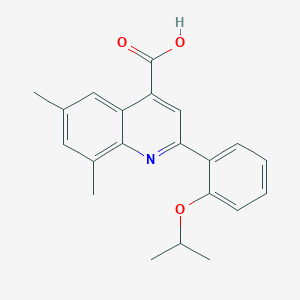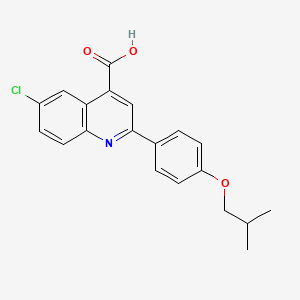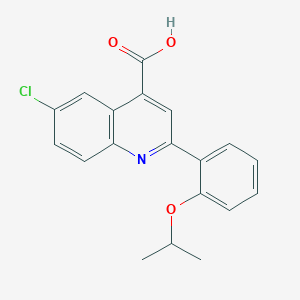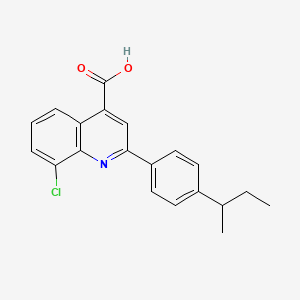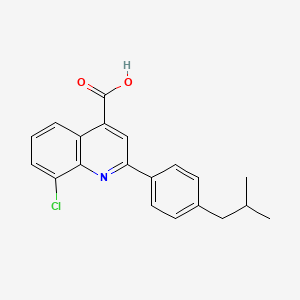![molecular formula C17H10Cl2N2O3 B1326645 2-[2-(5,7-Dichlor-1,3-benzoxazol-2-yl)ethyl]-1H-isoindol-1,3(2H)-dion CAS No. 1071369-46-4](/img/structure/B1326645.png)
2-[2-(5,7-Dichlor-1,3-benzoxazol-2-yl)ethyl]-1H-isoindol-1,3(2H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione" is a derivative of benzo[e]isoindole-1,3-dione, which has been studied for its potential as an inhibitor of glycogen synthase kinase-3 (GSK-3) . This class of compounds has shown significant inhibitory activity against GSK-3β, with some derivatives demonstrating nanomolar IC(50) values and affecting zebrafish embryo growth at low micromolar concentrations .
Synthesis Analysis
The synthesis of related isoindole-1,3-dione derivatives typically involves multiple steps. For instance, novel 2-(5-aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-diones were synthesized through a three-step process starting with substituted benzoyl chlorides, followed by reactions with ammonium thiocyanate and phthalimide, and concluding with condensation with hydrazine hydrate . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of isoindole-1,3-dione derivatives can be characterized using various spectroscopic techniques. For example, the structure of a related compound, 2-(4-methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione, was confirmed using 1D and 2D NMR spectroscopy, including COSY and HSQC, which provided correlations between neighboring protons and adjacent carbons .
Chemical Reactions Analysis
Isoindole-1,3-dione derivatives can participate in various chemical reactions. For instance, 3-chloro-2,1-benzisothiazoles, which share structural similarities with the benzoxazole moiety in the compound of interest, react readily with nucleophiles to yield substituted products . This reactivity suggests that the dichloro-1,3-benzoxazol-2-yl group in the compound could potentially undergo similar nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindole-1,3-dione derivatives can be influenced by their substituents. For example, the crystal structure and intermolecular interactions of a 5-bromoindoline-2,3-dione derivative were analyzed, revealing a three-dimensional structure stabilized by hydrogen bonds and π-π interactions . These findings can provide insights into the potential properties of the compound , such as solubility, stability, and crystallinity.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Diese Verbindung wurde auf ihre potenziellen antimikrobiellen Eigenschaften untersucht. Forschungen deuten darauf hin, dass sie gegen verschiedene mikrobielle Arten wirksam sein könnte, was für die Entwicklung neuer antimikrobieller Wirkstoffe nützlich sein könnte .
Antioxidative Aktivität
Es gibt Hinweise darauf, dass diese Verbindung antioxidative Eigenschaften aufweisen könnte. Dies könnte sie wertvoll für die Forschung machen, die sich auf die Bekämpfung oxidativer Stress-bedingter Krankheiten konzentriert .
Analgetische Aktivität
Einige Studien haben das analgetische (schmerzstillende) Potenzial dieser Verbindung untersucht. Sie könnte zur Entwicklung neuer Schmerztherapie beitragen .
Larvizide Aktivitäten
Die Verbindung wurde auf ihre larviziden Aktivitäten untersucht, die für die Kontrolle von Mückenpopulationen und die Bekämpfung von Krankheiten, die sie verbreiten, von Bedeutung sein könnten .
Wirkmechanismus
Target of Action
Benzoxazole derivatives, which the compound “2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione” is a part of, have been found to exhibit a wide spectrum of pharmacological activities . They have been used in the treatment of various diseases and conditions, including bacterial and fungal infections, cancer, inflammation, and neurological disorders .
Mode of Action
Benzoxazole derivatives often work by interacting with various enzymes and receptors in the body, inhibiting their activity or modulating their function .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione” might affect. Benzoxazole derivatives have been found to interact with a variety of biochemical pathways, depending on their specific structure and the conditions of their use .
Pharmacokinetics
These properties can vary widely among different compounds and can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
Benzoxazole derivatives have been found to have a variety of effects at the molecular and cellular level, including antimicrobial, antifungal, and anticancer activities .
Zukünftige Richtungen
The future directions for the research on similar compounds could involve further in vivo and clinical studies to validate their potential therapeutic effects . Additionally, the development of novel synthetic strategies and the exploration of their biological activities could be interesting areas for future research .
Eigenschaften
IUPAC Name |
2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O3/c18-9-7-12(19)15-13(8-9)20-14(24-15)5-6-21-16(22)10-3-1-2-4-11(10)17(21)23/h1-4,7-8H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHOBHVQSJDHFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=C(O3)C(=CC(=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B1326562.png)
